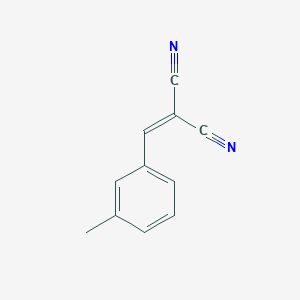

(3-Methylbenzylidene)propanedinitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzylidenemalononitrile derivatives, which include compounds like 3MBPDN, is often carried out by the Knoevenagel condensation of aldehydes with active methylene compounds . This process is typically facilitated by homogeneous catalysts .Molecular Structure Analysis

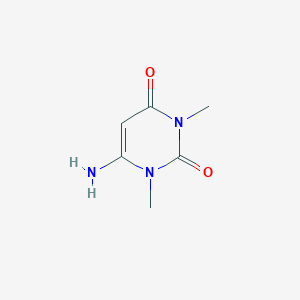

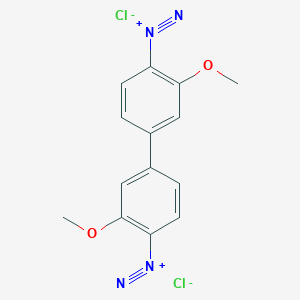

The molecular structure of 3MBPDN contains a total of 21 bonds, including 13 non-H bonds, 9 multiple bonds, 1 rotatable bond, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitriles (aliphatic) .Scientific Research Applications

Pharmaceutical Industry Applications

2-(3-Methylbenzylidene)malononitrile: is utilized in the pharmaceutical industry due to its potential as a precursor in the synthesis of various pharmacologically active molecules. Its derivatives have been explored for their anticancer , antifungal , and antibacterial properties . The compound’s ability to form stable intermediates makes it valuable in developing new medications.

Catalysis in Organic Synthesis

This compound is frequently used in Knoevenagel condensation reactions, a staple in organic synthesis. It acts as an efficient acceptor molecule in the presence of catalysts like Ti-hydrotalcite and Zn-hydrotalcite , leading to the clean synthesis of benzylidenemalononitrile derivatives . These reactions are pivotal for creating complex organic compounds.

Biotechnology Research

In biotech applications, 2-(3-Methylbenzylidene)malononitrile derivatives are instrumental in studying cell resistance mechanisms against oxidative stress. They are also involved in prostaglandin biosynthesis research, which is crucial for understanding inflammatory processes .

Specialty Chemicals

The compound’s derivatives serve as key intermediates in the production of specialty chemicals. These chemicals have specific applications in various industries, including perfumery and flavors , where the derivatives contribute to the creation of unique scents and tastes .

Fluorescence-Based Assays

2-(3-Methylbenzylidene)malononitrile: is used in fluorescence-based assays to determine methane levels. This application is significant in environmental monitoring and research, where accurate measurement of greenhouse gases is essential .

Photovoltaic Materials

In the field of renewable energy, derivatives of this compound are being researched for their use in the design of photoconductive cells . Their unique electronic properties make them suitable for converting light into electricity, which is a key aspect of solar technology .

Enzyme Inhibition Studies

The compound is also used in biochemical research to study the inhibition or activation of certain enzymes. These studies can lead to a better understanding of disease mechanisms and the development of targeted therapies .

Anti-Corrosive Agents

Lastly, 2-(3-Methylbenzylidene)malononitrile derivatives are investigated for their anti-corrosive properties. This application is particularly relevant in materials science, where protecting metals from corrosion is crucial for longevity and safety .

Mechanism of Action

Target of Action

2-(3-Methylbenzylidene)malononitrile, also known as (3-Methylbenzylidene)propanedinitrile or 2-[(3-methylphenyl)methylidene]propanedinitrile, is a compound that finds applications in various industries including pharmaceuticals, biotech, specialty chemicals, and perfumery . .

Mode of Action

It is synthesized via the knoevenagel condensation of benzaldehyde with malononitrile . The reaction is facilitated by catalysts such as Ti-Al-Mg hydrotalcite .

Biochemical Pathways

Its synthesis involves the knoevenagel condensation, a carbon-carbon bond-forming reaction that is a key step in many organic synthesis pathways .

Result of Action

Derivatives of benzylidenemalononitrile have been noted for their unique properties, including potential anticancer, antifungal, antibacterial, and anti-corrosive activities . They are also used to increase cell resistance in the case of oxidative stress .

properties

IUPAC Name |

2-[(3-methylphenyl)methylidene]propanedinitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c1-9-3-2-4-10(5-9)6-11(7-12)8-13/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUIMBZTZJCXIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C(C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344552 |

Source

|

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methylbenzylidene)malononitrile | |

CAS RN |

15728-26-4 |

Source

|

| Record name | (3-methylbenzylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octyl 3-(3-(2H-benzo[d][1,2,3]triazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoate](/img/structure/B104202.png)

![2-Methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B104205.png)